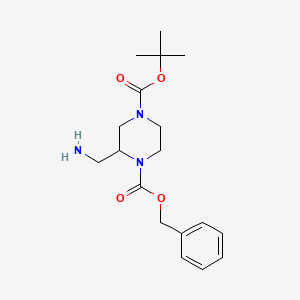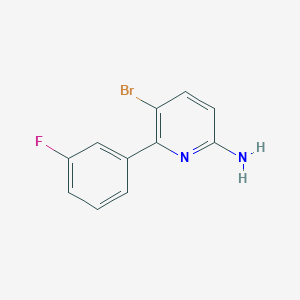
5-Bromo-6-(3-fluorophenyl)pyridin-2-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalyzed reactions . For instance, the Suzuki cross-coupling reaction has been used to synthesize a series of novel pyridine derivatives .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .Applications De Recherche Scientifique
Antiviral Applications
5-Bromo-6-(3-fluorophenyl)pyridin-2-amine: has potential use in antiviral therapy. Compounds with similar structures have been shown to inhibit the replication of various RNA and DNA viruses. For instance, derivatives of imidazole, which share a common heterocyclic structure with our compound of interest, have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus .
Anticancer Properties
The compound’s structural framework is conducive to anticancer activity. Indole derivatives, which are structurally related, have been found to possess anticancer properties. This suggests that 5-Bromo-6-(3-fluorophenyl)pyridin-2-amine could be synthesized into derivatives that may act as potent anticancer agents .
Anti-Inflammatory Potential
The anti-inflammatory potential of 5-Bromo-6-(3-fluorophenyl)pyridin-2-amine can be inferred from its structural analogy to imidazole and indole derivatives. These compounds have been reported to exhibit significant anti-inflammatory effects, which could be explored for the development of new anti-inflammatory drugs .
Antimicrobial Activity
Compounds containing the imidazole ring have shown a broad range of antimicrobial activities. By extension, 5-Bromo-6-(3-fluorophenyl)pyridin-2-amine could be utilized in the synthesis of new antimicrobial agents, potentially effective against a variety of bacterial and fungal pathogens .
Enzyme Inhibition
The structural characteristics of 5-Bromo-6-(3-fluorophenyl)pyridin-2-amine make it a candidate for enzyme inhibition studies. Indole derivatives have been used to inhibit enzymes like cholinesterase, which is relevant in the treatment of diseases like Alzheimer’s .
Drug Synthesis Intermediate
5-Bromo-6-(3-fluorophenyl)pyridin-2-amine: can serve as an intermediate in the synthesis of complex drugs. For example, similar compounds have been used in the preparation of intermediates for drugs like Crizotinib, which is used in cancer treatment .
Propriétés
IUPAC Name |
5-bromo-6-(3-fluorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2/c12-9-4-5-10(14)15-11(9)7-2-1-3-8(13)6-7/h1-6H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYMNFIUXZMNRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




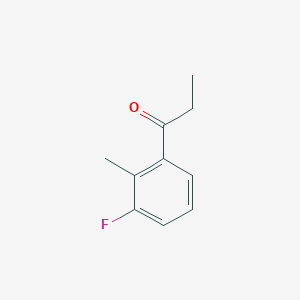
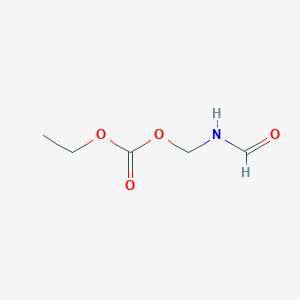
![3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1442043.png)

![6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1442045.png)



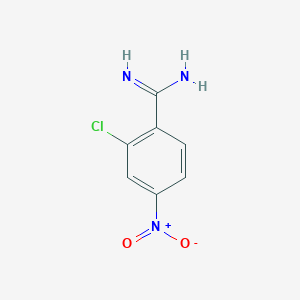
![3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1442054.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442055.png)
